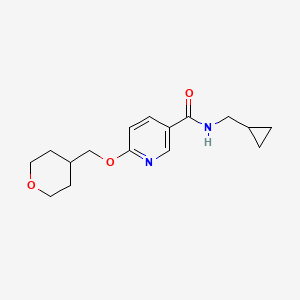![molecular formula C16H11ClN2O2 B3020008 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone CAS No. 21217-58-3](/img/structure/B3020008.png)
2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone: is an organic compound with the molecular formula C16H11ClN2O2 This compound is characterized by the presence of a naphthoquinone core substituted with a chloro group and a pyridinylmethylamino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone typically involves the following steps:
Starting Materials: The synthesis begins with naphthoquinone and 2-chloropyridine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The naphthoquinone is reacted with 2-chloropyridine in the presence of a base, leading to the formation of the desired product through a nucleophilic aromatic substitution mechanism.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as:
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the quality and consistency of the final product.
化学反应分析
Types of Reactions: 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted naphthoquinone derivatives, hydroquinone derivatives, and other functionalized compounds depending on the specific reagents and conditions used.
科学研究应用
2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone has a wide range of applications in scientific research, including:
Chemistry:
Catalysis: It can be used as a catalyst or a catalyst precursor in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for biochemical research.
Cell Studies: It is used in cell-based assays to study its effects on cellular processes.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Pharmacology: It is used in pharmacological studies to understand its mechanism of action and potential side effects.
Industry:
Material Science: The compound is explored for its use in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity, affecting various biochemical pathways.
Modulate Receptors: It can interact with cellular receptors, leading to changes in cell signaling and function.
相似化合物的比较
- 2-Chloro-3-[(2-pyridinylmethyl)amino]benzoquinone
- 2-Chloro-3-[(2-pyridinylmethyl)amino]anthraquinone
- 2-Chloro-3-[(2-pyridinylmethyl)amino]phenanthrenequinone
Comparison:
- Structural Differences: While these compounds share a similar core structure, the presence of different aromatic systems (benzoquinone, anthraquinone, phenanthrenequinone) leads to variations in their chemical and physical properties.
- Reactivity: The reactivity of these compounds can differ based on the electronic and steric effects of the substituents.
- Applications: Each compound may have unique applications based on its specific properties, making 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone distinct in its versatility and potential uses.
属性
IUPAC Name |
2-chloro-3-(pyridin-2-ylmethylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-14(19-9-10-5-3-4-8-18-10)16(21)12-7-2-1-6-11(12)15(13)20/h1-8,19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDDUIQQGCMMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
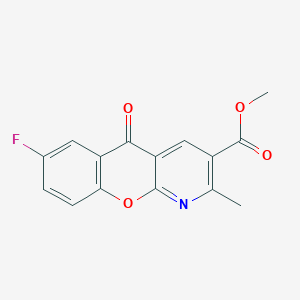
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide](/img/structure/B3019926.png)
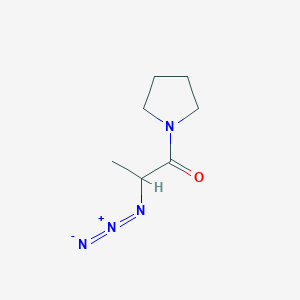
![N-(2-chlorophenyl)-4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B3019930.png)
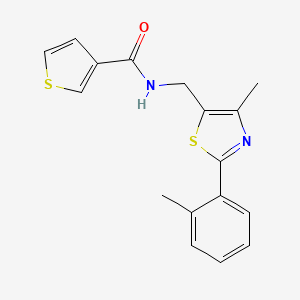
![6-bromo-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B3019934.png)
![1,2-Diazaspiro[2.5]oct-1-en-6-one](/img/structure/B3019935.png)
![4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B3019937.png)
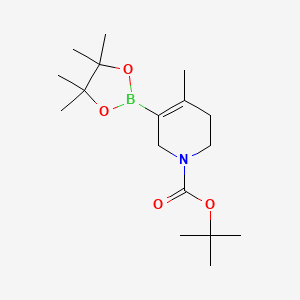
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B3019940.png)
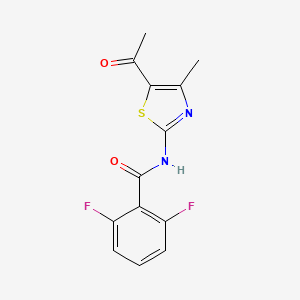
![2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B3019945.png)
![(3aR,4R,6Z,8S,10Z)-4,8-Dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B3019947.png)
